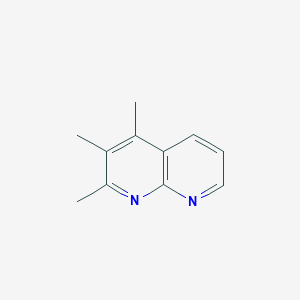

2,3,4-Trimethyl-1,8-naphthyridine

Description

Significance of Naphthyridine Scaffolds in Modern Chemical Research

Naphthyridine scaffolds, bicyclic aromatic compounds containing two nitrogen atoms, are of great importance in contemporary chemical research. thieme-connect.de Their rigid, planar structure and ability to act as ligands for metal ions make them valuable in the development of luminescent materials. acs.org The 1,8-naphthyridine (B1210474) isomer, in particular, has garnered immense interest from researchers in medicinal chemistry and drug discovery due to its synthetic versatility and wide range of biological activities. organic-chemistry.orgwikipedia.org This has led to the exploration of 1,8-naphthyridine derivatives for a multitude of therapeutic applications. acs.orgnih.gov

The biological potential of the 1,8-naphthyridine nucleus is extensive, with derivatives being investigated for antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. moldb.com Furthermore, these compounds have shown promise in addressing neurological disorders such as Alzheimer's disease and depression. moldb.com The diverse biological activities stem from the ability of the 1,8-naphthyridine core to be chemically modified, allowing for the fine-tuning of its properties. nih.gov

Historical Context of 1,8-Naphthyridine Derivative Studies

The journey of 1,8-naphthyridine derivatives in the scientific literature began with their synthesis and initial exploration of their chemical properties. A pivotal moment in the history of this class of compounds was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine derivative, in 1962. This discovery was a breakthrough and spurred extensive research into designing new derivatives with a wide array of biological functions. nih.gov

Over the decades, various synthetic methodologies have been developed to access the 1,8-naphthyridine core. Among the most classic and versatile is the Friedländer synthesis, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group. wikipedia.orgnih.gov This reaction has been refined over the years, with the use of various catalysts, including ionic liquids, to improve yields and create more environmentally friendly processes. nih.govnih.gov

Scope and Research Focus on 2,3,4-Trimethyl-1,8-naphthyridine

While a vast body of research exists for the broader class of 1,8-naphthyridines, the specific compound 2,3,4-trimethyl-1,8-naphthyridine has received less direct attention in the published literature. This article, therefore, focuses on the known synthesis strategies applicable to this compound and its potential areas of application as inferred from the behavior of structurally related 1,8-naphthyridine derivatives. The primary focus will be on the chemical synthesis and the fundamental properties that would underpin future research into its potential utility.

Chemical and Physical Properties of 2,3,4-Trimethyl-1,8-naphthyridine

Specific experimental data for 2,3,4-trimethyl-1,8-naphthyridine is not extensively documented. However, its basic properties can be derived from its chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents |

Research Findings

Synthesis and Reactivity

The most direct and established method for the synthesis of 2,3,4-trimethyl-1,8-naphthyridine is the Friedländer annulation. wikipedia.orgnih.gov This reaction involves the condensation of 2-aminonicotinaldehyde with 3-methyl-2-butanone.

The reaction is typically catalyzed by an acid or a base. wikipedia.org Modern variations of the Friedländer synthesis have employed greener methods, such as using water as a solvent or employing reusable catalysts like ionic liquids, to afford high yields of substituted 1,8-naphthyridines. nih.govrsc.org For instance, the use of a choline (B1196258) hydroxide-based ionic liquid as a catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridine derivatives. acs.org Such methods offer a sustainable and scalable approach to compounds like 2,3,4-trimethyl-1,8-naphthyridine. nih.gov

The reactivity of the 1,8-naphthyridine core is characterized by the presence of the two nitrogen atoms, which can act as coordination sites for metal ions. The methyl groups on the pyridine (B92270) ring of 2,3,4-trimethyl-1,8-naphthyridine would likely exhibit reactivity typical of alkyl-substituted aromatic systems.

Applications in Coordination Chemistry and Materials Science

Properties

IUPAC Name |

2,3,4-trimethyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFCFXXNZZZQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=CC=C2)N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4 Trimethyl 1,8 Naphthyridine and Its Derivatives

Classical Heterocyclic Annulation Reactions Applied to 1,8-Naphthyridines

Classical methods for the synthesis of quinolines have been widely adapted for the preparation of 1,8-naphthyridines. These reactions typically involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound or its equivalent.

Friedländer Condensation Approaches

The Friedländer annulation is a cornerstone in the synthesis of quinolines and has been extensively applied to the preparation of 1,8-naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material. rsc.org

The reaction is typically catalyzed by an acid or a base. nih.gov While effective, traditional Friedländer conditions often require harsh reagents and high temperatures. nih.gov To address these limitations, several modifications have been introduced. For instance, microwave-assisted Friedländer condensation has been shown to significantly reduce reaction times from hours to minutes and improve yields. One such approach utilizes a catalytic amount of piperidine (B6355638) in methanol (B129727) under microwave irradiation to afford 2,3-disubstituted-1,8-naphthyridines in high yields. Another solvent-free microwave-assisted method employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds, providing good yields in a short reaction time. tsijournals.com

Recent advancements have focused on developing greener and more sustainable Friedländer protocols. The use of water as a solvent and a choline (B1196258) hydroxide-based ionic liquid as a catalyst has enabled the gram-scale synthesis of 1,8-naphthyridine (B1210474) derivatives under mild conditions (50 °C). nih.gov This method offers excellent yields and easy separation of the catalyst and product. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde, Acetylacetone | Piperidine, Methanol, Microwave | 3-Acetyl-2-methyl-1,8-naphthyridine | High | |

| 2-Aminonicotinaldehyde, Active Methylene Compounds | DABCO, Microwave, Solvent-free | 2,3-Disubstituted-1,8-naphthyridines | 74-86 | tsijournals.com |

| 2-Aminonicotinaldehyde, Carbonyl Derivatives | Choline Hydroxide (B78521), Water, 50°C | Substituted 1,8-naphthyridines | Excellent | nih.gov |

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinoline (B1666331) derivatives and has been adapted for the synthesis of 4-hydroxy-1,8-naphthyridines. wikipedia.org The reaction sequence typically begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgresearchgate.net The resulting intermediate undergoes thermal cyclization to form the 4-oxo-1,8-naphthyridine-3-carboxylate ester, which can then be saponified and decarboxylated to yield the corresponding 4-hydroxy-1,8-naphthyridine. wikipedia.orgresearchgate.net

The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups in the meta-position, a principle that extends to substituted aminopyridines. wikipedia.org The high temperatures required for the intramolecular cyclization can be achieved using conventional heating or, more efficiently, through microwave irradiation, which can significantly shorten reaction times and improve yields. ablelab.eu For example, the reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate, when heated, leads to the formation of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. researchgate.net

| Reactants | Conditions | Intermediate/Product | Reference |

| Aniline (B41778), Diethyl ethoxymethylenemalonate | Heat (conventional or microwave) | 4-Hydroxyquinoline-3-carboxylic acid ester | ablelab.eu |

| 2-Aminopyridine, Diethyl ethoxymethylenemalonate | Reflux in phenoxy ether | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | researchgate.net |

Doebner Reaction and its Modifications

The Doebner reaction, an alternative to the Pfitzinger reaction, involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. wikipedia.org This methodology has been explored for the synthesis of 1,8-naphthyridine derivatives. oregonstate.edu The reaction of 2-aminopyridine with an aldehyde and pyruvic acid can potentially lead to the formation of a 1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid. oregonstate.edu

The success of the Doebner reaction in forming the 1,8-naphthyridine ring system is highly dependent on the electronic nature of the substituents on the starting 2-aminopyridine. Strong electron-releasing groups at the 6-position of the 2-aminopyridine ring, such as an amino or hydroxyl group, are effective in promoting the desired ring closure at the C-3 position. oregonstate.edu For instance, the use of 2,6-diaminopyridine (B39239) in the Doebner reaction has been shown to produce a 1,8-naphthyridine derivative. oregonstate.edu The choice of aldehyde can also influence the reaction yield, with o-methoxybenzaldehyde reportedly giving better yields than benzaldehyde (B42025) in certain cases. oregonstate.edu

| 2-Aminopyridine Derivative | Aldehyde | Key Finding | Reference |

| 2,6-Diaminopyridine | Benzaldehyde | Successful formation of a 1,8-naphthyridine derivative due to the strong electron-releasing amino group. | oregonstate.edu |

| 6-Hydroxy-2-aminopyridine | Benzaldehyde | Effective in producing ring closure to form a 1,8-naphthyridine, though in lower yield than with 2,6-diaminopyridine. | oregonstate.edu |

| 2-Aminopyridine | o-Methoxybenzaldehyde | Produced a better yield of the corresponding 1,8-naphthyridine compared to benzaldehyde. | oregonstate.edu |

Meth-Cohn Synthesis Pathways

Information specifically detailing the "Meth-Cohn Synthesis Pathways" for 1,8-naphthyridines is not prominently available in the reviewed literature under this specific name. It is possible that this synthesis is a more specialized or less common method, or it may be known under a different name. General reviews of naphthyridine synthesis often cite major named reactions like Skraup, Combes, and Friedländer. nih.gov

Combes and Conrad-Limpach Methodologies

The Combes and Conrad-Limpach syntheses are classical methods for preparing quinolines that can also be applied to 1,8-naphthyridines. nih.govthieme-connect.de The Conrad-Limpach synthesis typically involves the reaction of an aniline with a β-ketoester. For 1,8-naphthyridines, a 2-aminopyridine would be the analogous starting material. This reaction can lead to the formation of 4-hydroxy-1,8-naphthyridines. researchgate.net For example, aminopropyloxy derivatives of 1,8-naphthyridines have been synthesized using the principles of the Conrad-Limpach synthesis. researchgate.net

The Combes quinoline (B57606) synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. thieme-connect.de Adapting this to 1,8-naphthyridine synthesis would involve reacting a 2-aminopyridine with a β-diketone.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for the synthesis of 1,8-naphthyridines. kthmcollege.ac.in These modern strategies often focus on multicomponent reactions, the use of green catalysts and solvents, and metal-catalyzed cross-coupling reactions.

One notable approach involves a one-pot, three-component condensation reaction of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group (like malononitrile (B47326) or ethyl cyanoacetate). organic-chemistry.org This reaction can be carried out at room temperature under mild conditions using an N-bromosulfonamide as a Lewis acid catalyst, providing good yields of 1,8-naphthyridine derivatives. organic-chemistry.org

The use of microwave irradiation has been a key technology in promoting sustainable synthesis. researchgate.net As mentioned in the Friedländer section, microwave-assisted synthesis significantly reduces reaction times and can lead to improved yields, often under solvent-free conditions. tsijournals.com

Another innovative and sustainable strategy is the use of water as a solvent, which is a significant improvement over hazardous organic solvents. The choline hydroxide-catalyzed Friedländer condensation in water is a prime example of a green synthetic route to 1,8-naphthyridines. nih.gov

Furthermore, metal-catalyzed reactions are emerging as powerful tools. For instance, a copper-catalyzed [5+1] annulation of 2-ethynylanilines has been developed for quinoline synthesis, and similar strategies could potentially be adapted for 1,8-naphthyridines. organic-chemistry.org Additionally, inverse electron-demand Diels-Alder reactions activated by microwaves have been used to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones from 1,2,4-triazines. nih.gov

| Strategy | Reactants | Catalyst/Conditions | Key Advantage | Reference |

| Three-Component Condensation | 2-Aminopyridine, Aldehyde, Malononitrile/Cyanoacetate | N-Bromosulfonamide, Room Temperature | Mild conditions, good yields | organic-chemistry.org |

| Microwave-Assisted Friedländer | 2-Aminonicotinaldehyde, Active Methylene Compound | DABCO, Solvent-free | Rapid, high yields, eco-friendly | tsijournals.com |

| Friedländer in Water | 2-Aminonicotinaldehyde, Carbonyl Compound | Choline Hydroxide, Water | Sustainable, mild conditions, excellent yields | nih.gov |

| Inverse Electron-Demand Diels-Alder | 1,2,4-Triazine with alkyne side chain | Microwave irradiation | Efficient route to dihydro-1,8-naphthyridinones | nih.gov |

Ionic Liquid-Catalyzed Syntheses

Ionic liquids (ILs) have emerged as green and efficient catalysts and solvents for organic synthesis. nih.gov In the context of the Friedländer reaction for 1,8-naphthyridine synthesis, basic ionic liquids have shown remarkable catalytic activity. nih.govnih.gov These reactions often proceed under milder conditions without the need for traditional hazardous acid or base catalysts. nih.gov

One study demonstrated the use of several basic ionic liquids for the synthesis of 2,3-diphenyl-1,8-naphthyridine, with [Bmmim][Im] (1-butyl-3-methylimidazolium imidazolide) proving to be a superior catalyst and solvent. nih.govacs.org The reaction conditions were optimized, and the ionic liquid could be easily recovered and reused, highlighting the sustainability of this approach. nih.gov Another green approach utilizes choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, a first-of-its-kind report for this reaction in an aqueous medium. acs.orgacs.org This method provides excellent yields for various substituted 1,8-naphthyridines. acs.org

The general mechanism in a basic ionic liquid involves the deprotonation of the active methylene compound (e.g., a ketone) to form a carbanion. This carbanion then undergoes a condensation reaction with the carbonyl group of the 2-aminopyridine derivative, followed by intramolecular cyclization and dehydration to form the aromatic naphthyridine ring. nih.gov

| Catalyst/Solvent | Reactants | Temperature | Time | Yield (%) | Reference |

| [Bmmim][Im] | 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | 50 °C | 24 h | 95 | nih.gov, acs.org |

| Choline Hydroxide (1 mol%) | 2-Aminonicotinaldehyde, Acetone | 50 °C | 6 h | 99 | acs.org, nih.gov |

| [Hbim]BF₄ | 2-Aminobenzophenone, Acetone | 120 °C | 1.5 h | 97 | organic-chemistry.org |

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering significant reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. tsijournals.com The Friedländer synthesis of 1,8-naphthyridines has been shown to be highly amenable to microwave irradiation. tsijournals.com

Protocols have been developed for the solvent-free synthesis of 1,8-naphthyridines using catalysts like ammonium (B1175870) acetate (B1210297) or 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave conditions. tsijournals.com These methods are environmentally friendly and highly efficient, providing good to excellent yields in a matter of minutes. tsijournals.com For instance, the DABCO-catalyzed condensation of 2-aminonicotinaldehyde with various active methylene compounds under solvent-free microwave irradiation yields the corresponding 1,8-naphthyridines in 74-86% yield within 2-4 minutes. tsijournals.com Similarly, using a catalytic amount of piperidine in methanol under microwave irradiation also provides rapid access to these heterocycles.

The significant rate enhancement observed under microwave irradiation compared to conventional heating is attributed to the efficient and uniform heating of the reaction mixture.

| Catalyst | Conditions | Reactants | Time (min) | Yield (%) | Reference |

| DABCO | Solvent-free, 600W | 2-Aminonicotinaldehyde, Acetylacetone | 2.5 | 86 | tsijournals.com |

| Ammonium Acetate | Solvent-free, MW | 2-Aminonicotinaldehyde, Ethyl acetoacetate | 3 | 92 | |

| Piperidine | Methanol, MW | 2-Aminonicotinaldehyde, Acetylacetone | 3 | 92 |

Multicomponent Reaction (MCR) Strategies for Naphthyridine Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a single product that incorporates the structural features of each starting material. osi.lv This approach offers high atom economy and rapid access to complex molecular architectures.

Several MCR strategies have been developed for the synthesis of functionalized 1,8-naphthyridine derivatives. osi.lv One such method involves the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group like malononitrile or an alkyl cyanoacetate. organic-chemistry.orgorganic-chemistry.org These reactions can be catalyzed by Lewis acids such as N-bromosulfonamides, proceeding at room temperature to afford the desired products in good yields. organic-chemistry.org A key advantage is the operational simplicity and the ability to generate diverse libraries of compounds by varying the starting components. organic-chemistry.org

Another catalyst-free, three-component domino reaction has been reported for the synthesis of functionalized osi.lvresearchgate.netnaphthyridines from glutaraldehyde, malononitrile, and β-ketoamides in ethanol, prized for its high yields and regioselectivity. dntb.gov.uarsc.org

Regioselective Functionalization and Derivatization

Following the synthesis of the core 1,8-naphthyridine skeleton, regioselective functionalization is key to developing derivatives with specific properties. This involves the targeted introduction of substituents at precise locations on the heterocyclic ring.

Strategies for Site-Specific Methylation

The introduction of methyl groups can significantly influence the properties of a molecule. For 1,8-naphthyridines, direct C-H methylation offers an atom-economical route to methylated derivatives. A practical, transition-metal-free approach has been developed for the direct α-methylation (at the C2 or C7 position) of 1,8-naphthyridines. rsc.orgrsc.org

This method utilizes readily available and environmentally benign dimethyl sulfoxide (B87167) (DMSO) as the methyl source. rsc.orgrsc.org The reaction is highly chemoselective and tolerates a variety of functional groups, providing efficient access to 2-methyl-1,8-naphthyridines. rsc.orgrsc.org This strategy represents a significant advancement over classical methods that often require pre-functionalization of the ring. A photochemical variant of this reaction also exists, which proceeds under visible light without the need for external photosensitizers. researchgate.net

Halogenation and Subsequent Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Halogenation of the 1,8-naphthyridine ring provides a versatile handle for further functionalization through cross-coupling reactions. The bromination of 1,8-naphthyridine has been reported, yielding various bromo-substituted derivatives depending on the reaction conditions. acs.org For instance, bromination in nitrobenzene (B124822) can lead to the formation of 3-bromo- (B131339) and 3,6-dibromo-1,8-naphthyridine. acs.org The reaction of 1,8-naphthyridine with phosphoryl trichloride (B1173362) can introduce a chlorine atom. sci-hub.se

These halogenated naphthyridines are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This reaction allows for the formation of new carbon-carbon bonds by coupling the halo-naphthyridine with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. rsc.org This methodology is a powerful tool for synthesizing aryl- or vinyl-substituted 1,8-naphthyridines, which would be difficult to access through direct construction methods. For example, 4,8-dibromo-1,5-naphthyridine (B11799114) has been successfully used in Suzuki cross-coupling reactions to synthesize a series of 4,8-disubstituted derivatives, a strategy that is conceptually applicable to halo-1,8-naphthyridines. researchgate.net

Alkylation and Acylation of the Naphthyridine Core

The nitrogen atoms in the 1,8-naphthyridine ring can undergo alkylation, typically with alkyl halides, to form quaternary naphthyridinium salts. sci-hub.se Studies have shown that methylation of dimethoxy-1,8-naphthyridine occurs at the N-8 position. sci-hub.se This modification introduces a positive charge and can alter the electronic properties of the molecule.

Acylation reactions can also be performed to introduce acyl groups onto the naphthyridine scaffold. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide can be reacted with various reagents to afford a range of 3-heteroarylcarbonyl-1,8-naphthyridine derivatives. researchgate.net Modifications at different positions of the nucleus, such as incorporating secondary amines at the C3 position via amide bond formation (acylation), have also been reported as a strategy to enhance binding efficiency to biological targets. These functionalization reactions are crucial for expanding the chemical space accessible from the basic 1,8-naphthyridine skeleton.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Searches for the synthesis and characterization of this specific molecule did not yield any publications containing the necessary spectroscopic or crystallographic data to fulfill the requirements of the outlined article. While information is available for other derivatives of 1,8-naphthyridine (B1210474), the strict focus on "2,3,4-trimethyl-1,8-naphthyridine" as per the instructions prevents the inclusion of data from related compounds.

There are no research findings, data tables, or detailed characterizations available in the public domain for this particular compound that would allow for the generation of the requested scientific article.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of 2,3,4-Trimethyl-1,8-naphthyridine, like other heterocyclic molecules, is characterized by distinct modes associated with its specific functional groups and the naphthyridine core. The assignment of these modes is critical for detailed structural analysis.

Methyl Group Vibrations : The three methyl groups give rise to characteristic C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH3 group are typically expected in the 2900–3050 cm⁻¹ region. scirp.org Experimental infrared (IR) spectra for similar structures have identified bands in this range. scirp.org Bending vibrations for the methyl groups, both asymmetric and symmetric, normally appear between 1400 cm⁻¹ and 1485 cm⁻¹. scirp.org

Aromatic C-H Vibrations : The C-H stretching vibrations from the aromatic protons on the naphthyridine ring are anticipated in the 3000–3100 cm⁻¹ region, which is a typical range for heteroaromatic structures. mdpi.com

Naphthyridine Ring Vibrations : The skeletal vibrations of the 1,8-naphthyridine ring itself, which involve complex C-C and C-N stretching and ring deformation modes, occur at lower frequencies. These vibrations are fundamental to the molecule's identity and are often mixed with other vibrational modes. scirp.org For instance, in related quinoline (B57606) compounds, these ring vibrations are observed throughout the mid- and far-IR regions. nih.gov

The precise assignment of these bands is often complex due to vibrational coupling. Therefore, computational methods are essential for a definitive analysis. nih.govresearchgate.net

Correlation with Computational Predictions

To achieve unambiguous assignment of the vibrational modes, experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy are correlated with theoretical predictions from quantum mechanical calculations. nih.govnih.gov Density Functional Theory (DFT), particularly using functionals like B3LYP, is a widely employed method for this purpose. nih.govnih.gov

The process typically involves:

Optimization of the molecule's ground-state geometry using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov

Calculation of the harmonic vibrational frequencies and their corresponding intensities for the optimized structure. nih.gov

Scaling of the computed frequencies using a specific scaling factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental wavenumbers. nih.gov

Visualization of the normal modes and analysis of the Potential Energy Distribution (PED) to determine the contribution of individual bond stretches, bends, and torsions to each vibrational mode. nih.gov

This combined approach allows for a reliable assignment of the observed spectral bands to specific molecular motions, resolving ambiguities that arise from experimental data alone. nih.gov For complex heterocyclic systems, this methodology is indispensable for a complete structural and vibrational characterization. nih.govchimia.ch

Electronic Absorption and Emission Spectroscopy

The electronic properties of 2,3,4-Trimethyl-1,8-naphthyridine are investigated using UV-Visible absorption and fluorescence spectroscopy, which provide information about the electronic transitions within the molecule.

UV-Visible Absorption Maxima and Molar Absorptivities

The UV-Visible absorption spectrum of a molecule is dictated by the electronic transitions from the ground state to various excited states. The 1,8-naphthyridine core is a known chromophore. While specific experimental data for 2,3,4-trimethyl-1,8-naphthyridine is not available in the reviewed literature, the absorption characteristics can be inferred from related compounds. Derivatives of 1,8-naphthalimide (B145957), which also contain a bicyclic aromatic system, show strong absorption in the visible range, particularly when substituted with electron-donating groups. mdpi.comrsc.org The introduction of methyl groups on the 1,8-naphthyridine ring is expected to influence the absorption maxima (λmax) and molar absorptivities (ε).

Theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for predicting UV-Vis spectra and understanding the nature of the electronic transitions (e.g., n → π* or π → π*). sharif.edu

Table 1: Representative UV-Visible Absorption Data for Related Naphthalimide Compounds in Acetonitrile

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| Napht-A1 | ~410 | ~10,000 |

| Napht-A2 | ~410 | ~12,500 |

| Napht-A3 | ~410 | ~11,000 |

Data inferred from graphical spectra of 1,8-naphthalimide derivatives presented in scientific literature for illustrative purposes. mdpi.com

Fluorescence and Phosphorescence Properties (e.g., Quantum Yields, Lifetimes, Solvent Effects)

Derivatives of 1,8-naphthyridine are known for their interesting fluorescence properties, making them valuable as molecular sensors and fluorescent probes. researchgate.net

Fluorescence : The introduction of substituents significantly impacts the fluorescence of the 1,8-naphthyridine core. For example, substituting 4-methyl-1,8-naphthyridine (B75383) with alkylamino groups at the 2 and 7 positions results in highly fluorescent compounds. mdpi.com These derivatives can exhibit high photoluminescence quantum yields and are being explored for applications in organic light-emitting diodes (OLEDs). nih.gov The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be substantial in these systems, with some substituted 1,8-naphthalimides reaching values around 0.8. rsc.org

Solvent Effects : The fluorescence of related nitrogen-containing heterocyclic compounds, such as amino-substituted 1,8-naphthalimides, can be highly sensitive to the solvent environment. rsc.org Changes in solvent polarity can lead to significant shifts in the fluorescence emission wavelength (solvatochromism) and affect the fluorescence quantum yield. For some derivatives, the emission color can shift dramatically from blue in nonpolar solvents to yellow or orange in polar protic solvents like methanol (B129727). rsc.org This sensitivity is often due to changes in the electronic charge distribution upon excitation.

Phosphorescence : Information regarding the phosphorescence properties, including lifetimes and quantum yields, for 2,3,4-trimethyl-1,8-naphthyridine and its close analogs is not extensively detailed in the surveyed literature. Phosphorescence involves a spin-forbidden transition from an excited triplet state to the ground singlet state and is often weaker and longer-lived than fluorescence. nist.gov

Table 2: Illustrative Photophysical Properties of Related Substituted Naphthyridines/Naphthalimides

| Compound Family | Property | Observation | Reference |

|---|---|---|---|

| 2,7-Dialkylamino-4-methyl-1,8-naphthyridines | Fluorescence | Highly fluorescent, useful as probes | mdpi.com |

| Amino-substituted 1,8-naphthalimides | Quantum Yield (ΦF) | Can decrease with increasing solvent polarity | rsc.org |

| Amino-substituted 1,8-naphthalimides | Solvent Effects | Significant red-shift in emission with increasing solvent polarity | rsc.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a primary tool for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. irjweb.comscirp.org

The initial step in most computational studies involves optimizing the molecular geometry to find the lowest energy conformation. For 1,8-naphthyridine (B1210474) derivatives, methods like B3LYP with a 6-31G(d) basis set are commonly used to determine theoretical bond lengths and angles. nih.gov

This optimized geometry is then used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.commdpi.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and charge transfer capabilities. scirp.org For instance, studies on 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives show that delocalized π-bonds contribute to a relatively small HOMO-LUMO energy gap, which is consistent with their electronic absorption properties. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Naphthyridine Derivative (Note: Data is representative and based on general findings for related compounds.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.646 |

| LUMO Energy (ELUMO) | -1.816 |

| Energy Gap (ΔE) | 4.83 |

This table illustrates how a smaller energy gap points to potential charge transfer interactions within the molecule, influencing its bioactivity. scirp.org

DFT calculations are highly effective in predicting various spectroscopic properties.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) that arise from electronic transitions, typically the π(HOMO) → π*(LUMO) transition. nih.gov For related 1,8-naphthyridine derivatives, calculations using the PCM-TD-B3LYP/6-31+G(d) level of theory have shown excellent agreement with experimental results, with deviations as small as 2.6 to 10.3 nm. nih.gov

Vibrational Frequencies: The harmonic vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated using DFT methods such as B3LYP and B3PW91 with a 6-311G(d,p) basis set. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.netresearchgate.net These calculations allow for the assignment of specific vibrational modes to the observed spectral peaks. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions are instrumental in assigning signals in experimental NMR spectra and confirming molecular structures. nih.govresearchgate.net Calculations for related molecules have demonstrated good correlation between the computed isotropic shielding tensors and the observed chemical shifts in solution. nih.govresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Naphthyridine Derivative (Note: This data for 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acid illustrates the accuracy of DFT predictions.)

| Spectroscopic Parameter | Calculation Method | Predicted Value | Experimental Value |

| UV-Vis (λmax) | TD-DFT | Varies (e.g., ~330 nm) | ~334 nm |

| 13C NMR Shift (C=O) | GIAO | 175.7 ppm | 176.8 ppm |

| 1H NMR Shift (CH3) | GIAO | 2.41 ppm | 2.49 ppm |

DFT calculations can be used to determine key reactivity descriptors. Proton affinity, a measure of a molecule's basicity in the gas phase, can be calculated by comparing the energies of the protonated and non-protonated species.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. DFT methods are routinely used to compute this property, which is essential for understanding intermolecular interactions and non-linear optical behavior. journaleras.comnih.gov Global reactivity parameters such as electronegativity (χ) and chemical hardness (η) are derived from the HOMO and LUMO energies and provide further insight into the chemical behavior of the molecule. irjweb.commdpi.com

Molecules with significant NLO properties are of great interest for applications in optoelectronics. journaleras.com DFT calculations can predict the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantifies the NLO response. nih.gov

A large hyperpolarizability value, often associated with a small HOMO-LUMO gap and significant intramolecular charge transfer, indicates a strong NLO response. researchgate.net For many organic molecules, the calculated β value is compared to that of urea, a standard reference material for NLO studies. nih.gov Computational studies on related naphthyridine and pyridine (B92270) derivatives have shown that they can possess considerable NLO properties, with hyperpolarizability values many times greater than that of urea. journaleras.comrsc.org

Table 3: Calculated NLO Properties for a Representative Pyridine Derivative (Note: Data for 5-(trifluoromethyl)pyridine-2-thiol (B7722606) is used for illustration.)

| Property | Symbol | Calculated Value (esu) |

| Dipole Moment | μ | 1.83 x 10-18 |

| Mean Polarizability | α | 11.23 x 10-24 |

| First Hyperpolarizability | β | 2.94 x 10-30 |

The large β value suggests that such compounds are excellent candidates for NLO materials. journaleras.com

Ab Initio and Semi-Empirical Calculations

While DFT is widely used, other computational methods also provide valuable information.

Ab initio quantum mechanical methods, while more computationally demanding than DFT, can provide highly accurate energy calculations. These methods are often used in combination with molecular mechanics (MM) in QM/MM simulations to study chemical reactions in complex environments. nih.gov

An efficient approach involves using a less expensive semi-empirical (SE) method, such as PM6, as a reference potential to drive simulations and generate configurations along a reaction pathway. chemrxiv.orgrsc.org High-level ab initio or DFT calculations are then performed on these configurations to compute single-point energies. This allows for the construction of an accurate free energy profile, revealing the energy barriers and reaction free energies of chemical processes. nih.govchemrxiv.org This technique significantly reduces computational cost while maintaining high accuracy, making it feasible to study reaction mechanisms and energetic profiles. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on 2,3,4-trimethyl-1,8-naphthyridine are not extensively available in the reviewed literature, the application of these techniques to similar heterocyclic compounds, such as other 1,8-naphthyridine derivatives, provides a framework for how its dynamic behavior in solution can be examined. For instance, MD simulations have been successfully employed to understand the stability and intermolecular interactions of various 1,8-naphthyridine derivatives with biological targets. nih.govrsc.org

MD simulations of 2,3,4-trimethyl-1,8-naphthyridine in a solvent environment would involve the creation of a simulation box containing the solute molecule surrounded by a large number of solvent molecules. The interactions between all atoms are calculated using a force field, and the trajectories of the atoms are integrated over time.

This approach would allow for the detailed examination of:

Solvation Shell Structure: The arrangement and orientation of solvent molecules around the 2,3,4-trimethyl-1,8-naphthyridine molecule.

Hydrogen Bonding: The formation and dynamics of any hydrogen bonds between the naphthyridine nitrogens and protic solvent molecules.

π-π Stacking: The potential for self-aggregation in solution through π-π stacking interactions between the aromatic rings of the naphthyridine core. A study on a related dimethyl-1,8-naphthyridine derivative has highlighted the presence of π-π stacking in the solid state, suggesting this could be a relevant interaction to investigate in solution as well. ias.ac.inias.ac.in

Hydrophobic Interactions: The behavior of the three methyl groups and their influence on the solubility and aggregation properties of the molecule.

By analyzing the simulation trajectories, key properties such as radial distribution functions and the potential of mean force can be calculated to quantify the strength and nature of these intermolecular interactions.

The choice of solvent can significantly influence the properties and behavior of a solute molecule. MD simulations are an effective tool for investigating these solvent effects on 2,3,4-trimethyl-1,8-naphthyridine. By running simulations in different solvents (e.g., water, ethanol, DMSO), one could predict how the solvent environment affects:

Conformational Preferences: While the naphthyridine core is rigid, the orientation of the methyl groups might be influenced by the solvent.

Dipole Moment: The induced dipole moment of the molecule in response to the solvent's polarity.

Spectroscopic Properties: In conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can be used to model the effect of the solvent on electronic absorption and emission spectra. Theoretical studies on other naphthyridine derivatives have shown that solvent polarity can cause shifts in absorption maxima. researchgate.netnih.gov

Computational Prediction of Reactivity and Mechanistic Pathways

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. nih.gov While specific DFT studies on the reactivity of 2,3,4-trimethyl-1,8-naphthyridine are limited, research on related substituted 1,8-naphthyridines provides insight into how these predictions are made. ias.ac.in

DFT calculations can be used to determine a variety of electronic properties that are indicative of a molecule's reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are attractive to nucleophiles and electrophiles, respectively.

Reaction Pathway Modeling: DFT can be used to model the transition states and intermediates of potential reactions, allowing for the determination of activation energies and the elucidation of reaction mechanisms. For example, DFT calculations have been used to study the synthetic mechanisms of other 1,8-naphthyridine derivatives. ias.ac.inias.ac.in

To illustrate the type of data obtained from such studies, the following table presents theoretical data calculated for a related compound, 7-diacetamino-2,4-dimethyl-1,8-naphthyridine (L1), from a study on pyrrolo[1',5'-a]-1,8-naphthyridine derivatives. ias.ac.in

| Property | Calculated Value | Significance for Reactivity |

| HOMO Energy | -5.99 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.99 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.00 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| λmax (calculated) | 284.3 nm (in CH2Cl2) | Predicts the electronic absorption maximum, related to electron transitions. |

| Electron Distribution | HOMO and LUMO densities are primarily located on the naphthyridine moiety. | Suggests that reactions are likely to involve the naphthyridine ring system. |

This data is for 7-diacetamino-2,4-dimethyl-1,8-naphthyridine and is presented as an example of computational predictions for a substituted 1,8-naphthyridine.

Such computational approaches, when applied to 2,3,4-trimethyl-1,8-naphthyridine, would provide valuable predictions about its chemical behavior, guiding synthetic efforts and the development of new applications.

Reactivity and Reaction Mechanistic Studies

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) on the 1,8-naphthyridine (B1210474) scaffold is generally disfavored due to the electron-deficient nature of the two pyridine-like rings. The nitrogen atoms exert a strong deactivating, electron-withdrawing inductive effect, making the ring system less nucleophilic than benzene. In unsubstituted 1,8-naphthyridine, electrophilic attack, when forced, typically occurs at the C-3 and C-6 positions, which are meta to the nitrogen atoms and thus the least deactivated positions.

In 2,3,4-trimethyl-1,8-naphthyridine, the situation is more complex. The pyridine (B92270) ring bearing the methyl groups (at C-2, C-3, C-4) is heavily influenced by their electronic properties. Methyl groups are generally considered activating for EAS because they are electron-donating, stabilizing the cationic Wheland intermediate (also known as a σ-complex) formed during the reaction. nih.gov This activating effect directs incoming electrophiles to the ortho and para positions. libretexts.org

However, in 2,3,4-trimethyl-1,8-naphthyridine, the positions on the substituted ring are either occupied or sterically hindered. The primary site for electrophilic attack would therefore be the unsubstituted ring (positions C-5, C-6, C-7). The directing effects on this ring are determined by both nitrogen atoms and the substituents on the adjacent ring.

The predicted regioselectivity for EAS on 2,3,4-trimethyl-1,8-naphthyridine is the C-6 position. This is because:

Electronic Deactivation: The C-5 and C-7 positions are ortho and para, respectively, to the N-8 atom, making them highly deactivated. The C-6 position is meta to N-8, rendering it the least deactivated site on that ring.

Steric Hindrance: The C-5 position is subject to steric hindrance from the C-4 methyl group (a peri interaction), making the C-6 position more accessible.

The formation of the σ-complex is almost always the rate-limiting step in EAS reactions. nih.gov The stability of this intermediate dictates the reaction's feasibility and regioselectivity. For substitution at C-6, the positive charge in the resonance structures of the intermediate is kept away from the electron-withdrawing nitrogen at position 8, leading to a more stable intermediate compared to attack at C-5 or C-7.

| Position | Electronic Effects | Steric Effects | Predicted Reactivity |

|---|---|---|---|

| C-5 | Highly deactivated (para to N-1, ortho to N-8) | Sterically hindered by C-4 methyl group | Very Low |

| C-6 | Least deactivated (meta to N-8) | Accessible | Most Favorable |

| C-7 | Highly deactivated (ortho to N-1, para to N-8) | Accessible | Low |

Nucleophilic Substitution Reactions and Kinetics

The electron-deficient nature of the 1,8-naphthyridine nucleus makes it a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com These reactions are accelerated by the presence of electron-withdrawing groups and require a good leaving group, typically a halide, at a position activated by the ring nitrogens (ortho or para). masterorganicchemistry.comnih.gov

For the parent 2,3,4-trimethyl-1,8-naphthyridine, which lacks a leaving group, direct SNAr is not feasible. However, if a derivative, such as 7-chloro-2,3,4-trimethyl-1,8-naphthyridine, were used, nucleophilic substitution would be expected to proceed readily at the C-7 position. The reaction would proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com

The kinetics of such a reaction would be expected to follow a second-order rate law: rate = k[substrate][nucleophile]. libretexts.orgmsu.edu This is because the rate-determining step is the initial bimolecular attack of the nucleophile on the aromatic ring. libretexts.org

The three methyl groups at C-2, C-3, and C-4 would have a significant kinetic effect. As electron-donating groups, they increase the electron density of the ring system, which would decrease the rate of nucleophilic attack compared to an unsubstituted naphthyridine. This deactivation makes the unsubstituted ring the more favorable location for SNAr, should a leaving group be present there. For example, the rate of substitution at C-7 would be faster than at C-2 (if a leaving group were at C-2) due to the deactivating electronic effect of the methyl groups on the substituted ring.

| Position of Leaving Group | Influence of Methyl Groups | Predicted Relative Rate |

|---|---|---|

| C-2 or C-4 | Electron-donating methyl groups decrease ring's electrophilicity. | Slow |

| C-5 or C-7 | Methyl groups have a weaker influence on the unsubstituted ring. Ring remains highly electrophilic due to N-8. | Fast |

Cycloaddition and Rearrangement Reactions Involving the Naphthyridine Core

The 1,8-naphthyridine core can participate in cycloaddition reactions, often following activation. One common strategy is the formation of an N-oxide by treating the heterocycle with an oxidizing agent like m-CPBA. The resulting 2,3,4-trimethyl-1,8-naphthyridine-N-oxide could act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles like alkynes or alkenes to construct new five-membered rings. youtube.com For instance, reaction with an alkyne could yield a fused isoxazole (B147169) derivative.

Rearrangement reactions of the 2,3,4-trimethyl-1,8-naphthyridine skeleton are not widely reported but can be postulated based on related chemistry. Photochemical rearrangements are known for aromatic systems. For example, a photo-Fries rearrangement could occur if an acyloxy derivative were prepared, leading to the migration of the acyl group to a carbon on the aromatic ring. rsc.org Additionally, severe steric strain can induce unexpected rearrangements. While 2,3,4-trimethyl-1,8-naphthyridine is not exceptionally strained, derivatives with bulky groups at the C-5 and C-4 positions could potentially undergo rearrangements that disrupt the aromatic core to relieve steric pressure, analogous to rearrangements seen in highly substituted naphthalene (B1677914) systems. nih.gov

Redox Chemistry and Electrochemical Characterization

The redox behavior of 2,3,4-trimethyl-1,8-naphthyridine is characterized by both oxidation and reduction processes. The electrochemical properties are heavily influenced by the electron-donating methyl groups.

Reduction: Nitrogen heterocycles are reducible, and the potential at which this occurs is a measure of the electron deficiency of the ring. The two nitrogen atoms in 1,8-naphthyridine make it easier to reduce than pyridine. In cyclic voltammetry, these reduction events are observed as cathodic peaks. The three electron-donating methyl groups in 2,3,4-trimethyl-1,8-naphthyridine increase the electron density of the π-system. This makes the molecule more difficult to reduce compared to the unsubstituted parent compound. nih.gov Consequently, its reduction potential would be expected to be more negative.

Oxidation: The methyl groups are sites susceptible to oxidation. nih.gov The electron-rich nature of the methylated ring makes the compound more susceptible to oxidation than unsubstituted 1,8-naphthyridine. Electrochemical oxidation would likely initiate with the removal of an electron from the π-system to form a radical cation. This process could be followed by the loss of a proton from one of the methyl groups, particularly the one at C-4, to form a reactive intermediate that could be further oxidized. nih.gov This suggests that the oxidation potential for 2,3,4-trimethyl-1,8-naphthyridine would be less positive (i.e., easier to oxidize) than that of the parent heterocycle.

| Compound | Key Structural Features | Predicted Reduction Potential (Ered) | Predicted Oxidation Potential (Eox) |

|---|---|---|---|

| Pyridine | Single N-heterocycle | Baseline (Difficult) | Baseline (Difficult) |

| 1,8-Naphthyridine | Two electron-withdrawing N atoms | Less negative than Pyridine (Easier) | More positive than Pyridine (Harder) |

| 2,3,4-Trimethyl-1,8-naphthyridine | Two N atoms + Three electron-donating CH3 groups | More negative than 1,8-Naphthyridine (Harder) | Less positive than 1,8-Naphthyridine (Easier) |

Coordination Chemistry of 2,3,4 Trimethyl 1,8 Naphthyridine As a Ligand

Ligand Design Principles and Coordination Modes (Monodentate, Bidentate, Binucleating)

The coordination behavior of 1,8-naphthyridine (B1210474) ligands is primarily dictated by the orientation of the lone pairs on the two nitrogen atoms. The rigid framework of the fused rings generally favors a bidentate chelation to a single metal center, forming a stable five-membered ring. However, the versatility of the 1,8-naphthyridine core allows for other coordination modes.

Monodentate Coordination: In the presence of strong steric hindrance or specific electronic factors, 1,8-naphthyridine derivatives can coordinate to a metal center through only one of their nitrogen atoms. While less common for the unsubstituted ligand, the presence of bulky substituents, such as the three methyl groups in 2,3,4-trimethyl-1,8-naphthyridine, could potentially favor monodentate coordination, especially with larger metal ions or in the presence of other competing ligands.

Bidentate Coordination: This is the most prevalent coordination mode for 1,8-naphthyridine ligands. The two nitrogen atoms act as a pincer, binding to a metal ion to form a stable chelate ring. This mode is observed in a vast number of transition metal and lanthanide complexes with various substituted 1,8-naphthyridines. For instance, 2,7-dimethyl-1,8-naphthyridine (B83737) readily forms bidentate complexes with transition metals like rhenium. researchgate.net The methyl groups in the 2 and 4 positions of 2,3,4-trimethyl-1,8-naphthyridine are expected to influence the steric environment around the coordinated metal ion, potentially affecting the stability and geometry of the resulting complex. nih.gov

The table below summarizes the principal coordination modes of 1,8-naphthyridine based ligands.

| Coordination Mode | Description | Influencing Factors |

| Monodentate | Coordination to a single metal ion through one nitrogen atom. | Steric hindrance from bulky substituents, strong donor solvents, presence of other strongly coordinating ligands. |

| Bidentate | Chelation to a single metal ion through both nitrogen atoms. | The inherent geometry of the 1,8-naphthyridine core, favorable formation of a five-membered chelate ring. |

| Binucleating | Bridging two metal centers, with each nitrogen coordinating to a different metal ion. | Ligand design with appended coordinating arms, reaction stoichiometry, nature of the metal precursor. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,8-naphthyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and nuclearity.

A wide variety of transition metal complexes with substituted 1,8-naphthyridines have been reported. For example, the reaction of 2,7-dimethyl-1,8-naphthyridine with pentacarbonylchlororhenium(I) yields the facial tricarbonylchloro(2,7-dimethyl-1,8-naphthyridine)rhenium(I) complex, which has been characterized by X-ray crystallography. researchgate.net Similarly, palladium(II) complexes with 1,8-naphthyridine-functionalized N-heterocyclic carbenes have been synthesized and their catalytic activity explored. nih.gov

The synthesis of complexes with 2,3,4-trimethyl-1,8-naphthyridine would likely follow similar procedures. A general synthetic route would involve dissolving the ligand and a transition metal salt (e.g., chlorides, nitrates, perchlorates) in a solvent like methanol (B129727), ethanol, or acetonitrile, followed by heating or stirring at room temperature. The resulting complexes can be isolated by precipitation or crystallization.

Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the naphthyridine ligand to the metal center, evidenced by shifts in the C=N and C=C stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. Coordination to a metal ion typically leads to downfield shifts of the proton signals of the ligand.

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

Mass Spectrometry: To determine the molecular weight of the complex.

The table below presents examples of synthesized transition metal complexes with methylated 1,8-naphthyridine ligands.

| Ligand | Metal | Complex Formula | Reference |

| 2,7-Dimethyl-1,8-naphthyridine | Re(I) | fac-[Re(CO)₃(2,7-Me₂-napy)Cl] | researchgate.net |

| 2,4-Dimethyl-7-diphenylphosphino-1,8-naphthyridine | Au(I) | [Au(dpnapy)₃]⁺ | |

| 2,4-Dimethyl-7-diphenylphosphino-1,8-naphthyridine | Au(I)/Cu(I) | [AuCu(dpnapy)₃]²⁺ | |

| 2,4-Dimethyl-7-diphenylphosphino-1,8-naphthyridine | Au(I)/Cd(II) | [AuCd(dpnapy)₃]³⁺ | |

| 5,7-Dimethyl-1,8-naphthyridin-2-ol | Hg(II) | [Hg(5,7-Me₂-napyO)₂] | researchgate.net |

The coordination chemistry of 1,8-naphthyridine derivatives extends to main group and lanthanide elements. For instance, dimagnesium complexes supported by rigid, dinucleating naphthyridine ligands have been synthesized and their reactivity studied. researchgate.net

Lanthanide complexes with 1,8-naphthyridine and its derivatives are also known. The synthesis of lanthanide perchlorate (B79767) complexes of the type M(napy)₅(ClO₄)₃ and M(napy)₆(ClO₄)₃ (where napy is 1,8-naphthyridine) has been reported. capes.gov.br Furthermore, heterometallic lanthanide/mercury complexes have been synthesized using 5,7-dimethyl-1,8-naphthyridin-2-ol as a ligand. researchgate.net These studies suggest that 2,3,4-trimethyl-1,8-naphthyridine could also form stable complexes with lanthanide ions, potentially exhibiting interesting photophysical properties. The synthesis would typically involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or perchlorate, in a suitable solvent.

Structural Analysis of Metal Complexes by X-ray Diffraction

For example, the crystal structure of fac-[Re(CO)₃(2,7-dimethyl-1,8-naphthyridine)Cl] confirms the bidentate coordination of the naphthyridine ligand to the rhenium center. researchgate.net In the heterobimetallic complex [AuCu(dpnapy)₃]²⁺ (where dpnapy is 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine), the gold(I) ion is coordinated to the phosphine (B1218219) donors, while the copper(I) ion is encapsulated by the three naphthyridyl nitrogen atoms. The crystal structure of the mercury(II) complex with 5,7-dimethyl-1,8-naphthyridin-2-ol, [Hg(5,7-Me₂-napyO)₂], reveals a linear N-Hg-N coordination geometry. researchgate.net

These examples demonstrate the structural diversity that can be achieved with substituted 1,8-naphthyridine ligands. For a complex of 2,3,4-trimethyl-1,8-naphthyridine, X-ray diffraction would be crucial to determine how the steric bulk of the three methyl groups influences the coordination geometry around the metal center and the packing of the molecules in the crystal lattice.

The following table summarizes key structural features of some reported metal complexes with methylated 1,8-naphthyridine ligands.

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| fac-[Re(CO)₃(2,7-Me₂-napy)Cl] | Monoclinic | P2₁/c | Bidentate coordination of the naphthyridine ligand. | researchgate.net |

| AuCu(dpnapy)₃₂ | Trigonal | R-3 | Gold(I) coordinated to phosphines, Copper(I) encapsulated by naphthyridyl nitrogens. | |

| [Hg(5,7-Me₂-napyO)₂] | Monoclinic | P2₁/c | Linear N-Hg-N coordination. | researchgate.net |

Electronic, Magnetic, and Photophysical Properties of Metal Complexes

The electronic, magnetic, and photophysical properties of metal complexes are intimately linked to the nature of both the metal ion and the ligand. The 1,8-naphthyridine framework, with its π-system, can participate in metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, often leading to interesting photophysical behaviors.

Electronic Properties: The electronic absorption spectra of 1,8-naphthyridine complexes typically show intense bands in the UV region corresponding to π-π* transitions within the ligand, and potentially lower energy bands in the visible region due to d-d transitions (for transition metals) or MLCT/LMCT transitions. The position and intensity of these bands can be modulated by the substituents on the naphthyridine ring and the nature of the metal ion.

Magnetic Properties: The magnetic properties of complexes with paramagnetic metal ions will be influenced by the coordination environment imposed by the 2,3,4-trimethyl-1,8-naphthyridine ligand. For binuclear complexes, the ligand can mediate magnetic exchange interactions between the metal centers, leading to either ferromagnetic or antiferromagnetic coupling.

Photophysical Properties: Many metal complexes of 1,8-naphthyridine derivatives exhibit luminescence. nih.govrsc.org For instance, copper(I) and platinum(II) complexes with a flexible naphthyridine-phosphine ligand have been shown to be luminescent. nih.gov The emission properties, such as the emission wavelength and quantum yield, are sensitive to the coordination geometry and the electronic nature of the ligand. In the case of the [AuCd(dpnapy)₃]³⁺ complex, coordination of the Cd(II) ion to the gold(I) metalloligand results in a red-shift of the MLCT emission. Lanthanide complexes with 1,8-naphthyridine derivatives are also of interest for their potential luminescent properties, arising from the "antenna effect" where the ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Host-Guest Chemistry and Supramolecular Assembly through Coordination

The directional bonding of coordination chemistry, combined with the specific geometries of ligands like 2,3,4-trimethyl-1,8-naphthyridine, allows for the construction of complex supramolecular architectures. rsc.orgresearchgate.net These can range from discrete multinuclear cages to extended one-, two-, or three-dimensional coordination polymers.

The 1,8-naphthyridine unit is a valuable building block in supramolecular chemistry due to its well-defined coordination vectors. By attaching other functional groups to the naphthyridine core, ligands can be designed to self-assemble with metal ions into predictable and often intricate structures. For example, a gold(I) complex of 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine has been shown to act as a metalloligand, encapsulating other metal ions like Cu(I) and Cd(II) in a host-guest fashion.

The steric profile of 2,3,4-trimethyl-1,8-naphthyridine would play a crucial role in directing the self-assembly process. The methyl groups could be used to control the size and shape of cavities within a supramolecular assembly, potentially leading to selective host-guest binding of small molecules or ions. The formation of such assemblies can be driven by the coordination bonds to the metal ions, as well as by weaker intermolecular interactions such as π-π stacking and hydrogen bonding.

Applications in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, 2,3,4-trimethyl-1,8-naphthyridine and its derivatives are employed as ligands to create soluble metal complexes that exhibit high catalytic efficacy. These catalysts are utilized in a range of organic reactions, from carbon-carbon bond formation to asymmetric synthesis.

Complexes of 2,3,4-trimethyl-1,8-naphthyridine with transition metals such as ruthenium, palladium, and copper are effective catalysts for various organic transformations. The nitrogen atoms of the naphthyridine ring readily coordinate to metal centers, forming stable complexes that can activate substrates and facilitate catalytic cycles. researchgate.netresearchgate.net

Ruthenium complexes incorporating 1,8-naphthyridine (B1210474) derivatives have demonstrated catalytic activity in oxidation reactions and transfer hydrogenation. researchgate.net For instance, a ruthenium complex with a 2-(3’-methoxyphenyl)-1,8-naphthyridine ligand has shown good activity in the transfer hydrogenation of acetophenone. researchgate.net While specific data for the 2,3,4-trimethyl substituted ligand is not abundant in the literature, the general reactivity of such ruthenium-naphthyridine complexes suggests potential applications in similar reductive processes.

Palladium complexes bearing 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been explored in cross-coupling reactions. researchgate.net These bimetallic palladium complexes have shown activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions. researchgate.net The modular nature of the 1,8-naphthyridine scaffold allows for the synthesis of diverse ligands, and it is anticipated that a 2,3,4-trimethyl-1,8-naphthyridine-based NHC ligand would also yield active palladium catalysts for such transformations.

Dicopper complexes supported by dinucleating 1,8-naphthyridine ligands are particularly noteworthy for their ability to catalyze a variety of reactions, including C-H bond activations. acs.org These bimetallic systems, where the two copper centers are held in close proximity by the naphthyridine framework, can exhibit cooperative effects that enhance their catalytic performance. acs.org

A practical, transition-metal-free approach has been developed for the direct α-methylation of 1,8-naphthyridines, using dimethyl sulfoxide (B87167) (DMSO) as the methyl source. This method provides an efficient route to 2-methyl-1,8-naphthyridines, which are important building blocks for more complex substituted naphthyridine ligands.

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.govresearchgate.netoup.com The 1,8-naphthyridine framework has emerged as a promising scaffold for the design of novel chiral ligands. By introducing chiral substituents or creating atropisomeric structures, 1,8-naphthyridine derivatives can effectively induce asymmetry in metal-catalyzed reactions. nih.gov

A significant breakthrough in this area is the copper-catalyzed atroposelective synthesis of C-O axially chiral compounds using newly designed chiral 1,8-naphthyridine-based ligands. nih.gov This method, which proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrates the power of these ligands to control stereochemistry, achieving high yields and excellent enantioselectivities (up to 96% ee). nih.gov The study highlights that the unique binding mode of the 1,8-naphthyridine moiety is crucial for the observed asymmetric induction, outperforming more common privileged ligands like PyBox and Box in this specific transformation. nih.gov

While this research did not employ the 2,3,4-trimethyl-1,8-naphthyridine backbone specifically, it underscores the vast potential of the 1,8-naphthyridine scaffold in asymmetric catalysis. The introduction of methyl groups at the 2, 3, and 4-positions would impart a specific steric environment around the metal center, which could be exploited in the design of new chiral ligands for other asymmetric transformations. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a given reaction. nih.gov

Below is a table summarizing the performance of different chiral 1,8-naphthyridine-based ligands in the copper-catalyzed atroposelective synthesis of a C-O axially chiral compound. nih.gov

Table 1: Evaluation of Chiral 1,8-Naphthyridine-Based Ligands in Asymmetric Catalysis

| Entry | Ligand | Substituent on Oxazoline | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | L1 | Phenyl | 76 | 96 |

| 2 | L2 | tert-Butyl | 65 | 45 |

| 3 | L3 | Isopropyl | 72 | 68 |

| 4 | L4 | Phenyl (opposite enantiomer) | 81 | -92 |

| 5 | L5 | Larger ring system | 75 | 85 |

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient and selective catalysts. Dinucleating 1,8-naphthyridine ligands have proven to be invaluable tools for mechanistic studies, as they allow for the isolation and characterization of key catalytic intermediates. acs.org

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the use of a dicopper(I) complex supported by a 1,8-naphthyridine-based ligand has provided strong evidence for a bimetallic mechanism. acs.org Researchers were able to isolate and structurally characterize a symmetrically bridged dicopper triazolide, which was shown to be a competent intermediate in the catalytic cycle. acs.org This finding challenges previously proposed mononuclear mechanisms and highlights the importance of metal-metal cooperativity in this transformation. acs.org

The stability of the μ-hydrocarbyl dicopper complexes supported by these ligands, even in the presence of water and at elevated temperatures, has been a key factor in enabling these mechanistic investigations. acs.org The oxidation of these dicopper(I) complexes can lead to mixed-valence Cu(I)Cu(II) species or, upon reaction with air, to dicopper(II) dihydroxide complexes. acs.org The subsequent reduction of these dihydroxide species with silanes can lead to the formation of novel polymetallic copper hydride clusters. acs.org

While these studies have not specifically utilized the 2,3,4-trimethyl-1,8-naphthyridine ligand, the principles of bimetallic cooperativity and the stabilization of reactive intermediates are directly applicable. The electronic and steric influence of the methyl groups on the 2,3,4-trimethyl-1,8-naphthyridine ligand would likely modulate the properties of the bimetallic core, affecting reaction rates and selectivities. Further mechanistic studies with this specific ligand could provide deeper insights into the subtle electronic and steric effects that govern these catalytic transformations.

Photocatalysis and Photoredox Catalysis Utilizing Naphthyridine Complexes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.net The core principle of this technology relies on the use of a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates. researchgate.net Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl-type ligands, are among the most widely used photocatalysts. researchgate.netnih.gov

The 1,8-naphthyridine scaffold, with its rich photophysical properties, is an attractive platform for the development of novel photocatalysts. researchgate.netresearchgate.netniscair.res.in 1,8-Naphthyridine derivatives exhibit strong luminescence, and their absorption and emission properties can be tuned through chemical modification. researchgate.netrsc.org The coordination of 1,8-naphthyridine ligands to metal centers like ruthenium(II) can lead to complexes with interesting photoredox properties. researchgate.net

For instance, ruthenium(II) complexes with bidentate bi oup.comnih.govnaphthyridine ligands have been synthesized and studied for their potential in photooxidation reactions. researchgate.net In these complexes, the lowest-energy electronic absorption is a metal-to-ligand charge transfer (MLCT) to the binap ligand. researchgate.net Although photooxidation of coordinated water was not achieved in this particular study, the work demonstrates the potential of 1,8-naphthyridine-based complexes in photoredox catalysis. researchgate.net

While direct applications of 2,3,4-trimethyl-1,8-naphthyridine in photocatalysis are not yet widely reported, its structural and electronic properties make it a promising candidate for the development of new photocatalysts. The methyl groups would be expected to influence the photophysical properties of the corresponding metal complexes, such as their absorption spectra, emission quantum yields, and excited-state lifetimes. These modifications could be leveraged to fine-tune the redox potentials of the excited state, thereby controlling the catalytic activity and selectivity in photoredox reactions.

Role of Ligand Structure and Substituents (e.g., Methyl Groups) on Catalytic Performance

The structure of the ligand, including the nature and position of its substituents, plays a critical role in determining the performance of a homogeneous catalyst. In the context of 1,8-naphthyridine-based catalysts, the methyl groups in 2,3,4-trimethyl-1,8-naphthyridine exert a significant influence on the catalyst's activity and selectivity through a combination of electronic and steric effects.

The electronic properties of the 1,8-naphthyridine ligand are modulated by the electron-donating nature of the methyl groups. These groups increase the electron density at the nitrogen donor atoms, which can strengthen the metal-ligand bond and affect the redox potential of the metal center. This, in turn, can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In some cases, a more electron-rich metal center can lead to enhanced catalytic activity.

The steric bulk of the methyl groups is another crucial factor. The three methyl groups on one of the pyridine (B92270) rings of the 2,3,4-trimethyl-1,8-naphthyridine ligand create a sterically hindered environment around one of the nitrogen donor atoms. This steric hindrance can influence the coordination geometry of the metal complex and control the access of substrates to the catalytic site. This can be advantageous in achieving high selectivity in certain reactions. For example, in asymmetric catalysis, the steric bulk of the ligand is often a key element in controlling the enantioselectivity of the reaction.

A study on cobalt complexes with amide-ligated N5 ligands for oxygen reduction highlighted the importance of the secondary coordination sphere. A complex containing a naphthyridine group, which introduces a nitrogen atom into the secondary coordination sphere, exhibited a tenfold increase in the rate of dioxygen reduction compared to a similar complex without this feature. mdpi.com This enhancement was attributed to the ability of the second-sphere nitrogen to facilitate protonation of cobalt-oxygen intermediates. mdpi.com While not directly involving methyl groups, this research underscores the principle that substituents on the naphthyridine ring can have a profound impact on catalytic performance.

The strategic placement of methyl groups can also pre-organize the ligand for optimal binding to the metal center, a concept that has been observed to significantly enhance binding affinity in protein-ligand interactions. oup.com This pre-organization can reduce the entropic penalty of binding, leading to more stable and potentially more active catalytic complexes.